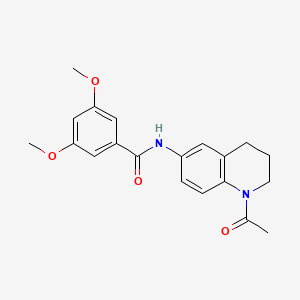![molecular formula C20H14BrN3 B3016757 (E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline CAS No. 202820-20-0](/img/structure/B3016757.png)
(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline is a synthetic organic compound that features a benzimidazole core linked to a bromobenzylidene aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 4-bromobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is often heated to around 80-100°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mecanismo De Acción
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromobenzylidene moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)aniline: Lacks the bromobenzylidene moiety, making it less specific in its interactions.
N-(4-bromobenzylidene)aniline: Lacks the benzimidazole core, reducing its potential bioactivity.
Other benzimidazole derivatives: May have different substituents, affecting their chemical and biological properties.
Uniqueness
(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline is unique due to the combination of the benzimidazole core and the bromobenzylidene moiety. This combination enhances its potential for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(4-bromophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3/c21-15-11-9-14(10-12-15)13-22-17-6-2-1-5-16(17)20-23-18-7-3-4-8-19(18)24-20/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTZOBVUAVBREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
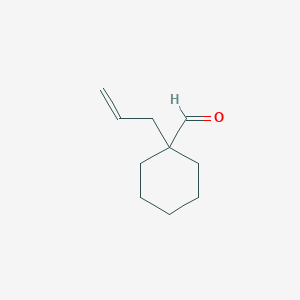
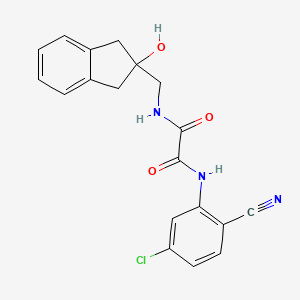
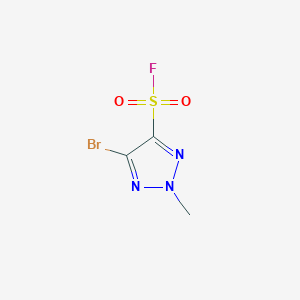
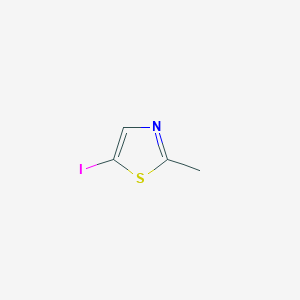
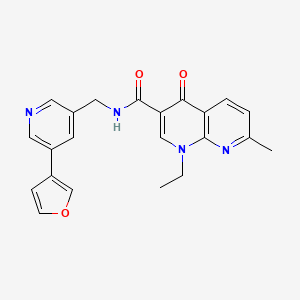
![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016686.png)
![5,6-dimethyl-1-[(3-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B3016687.png)
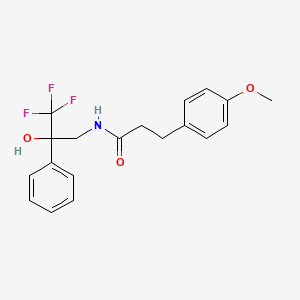
![2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione](/img/structure/B3016689.png)
![11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B3016690.png)
![(E)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B3016691.png)
![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)
